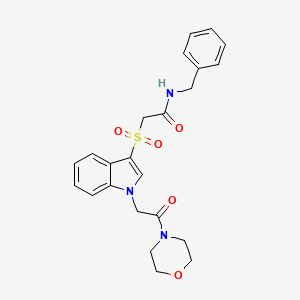

N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-Benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic indole-derived acetamide compound featuring a benzyl group, a morpholino-2-oxoethyl substituent on the indole nitrogen, and a sulfonyl-linked acetamide moiety. Its structural complexity combines heterocyclic (indole, morpholine) and sulfonamide functionalities, making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors influenced by sulfonamide and morpholine groups.

Properties

IUPAC Name |

N-benzyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c27-22(24-14-18-6-2-1-3-7-18)17-32(29,30)21-15-26(20-9-5-4-8-19(20)21)16-23(28)25-10-12-31-13-11-25/h1-9,15H,10-14,16-17H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDPAHPSJOAJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and research findings.

Structural Characteristics

The compound features an indole ring, a morpholine moiety, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 428.5 g/mol. The combination of these functional groups suggests that the compound may exhibit diverse biological activities, particularly in drug development.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Potential therapeutic agent targeting various biological pathways |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the sulfonamide intermediate : Reaction of 1H-indole-3-sulfonyl chloride with N-benzylacetamide in the presence of a base.

- Final product formation : The intermediate is then reacted with 2-morpholino-2-oxoethyl chloride under basic conditions.

Optimizing reaction conditions is crucial for maximizing yield and purity, often employing techniques such as chromatography for purification .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, impacting cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing cell signaling and physiological responses.

- Nucleic Acid Binding : The compound may bind to nucleic acids, affecting gene expression and protein synthesis .

Biological Activity Findings

Recent studies have demonstrated that compounds similar to N-benzyl-acetamides exhibit significant biological activities:

-

Antiviral Activity : A series of N-benzyl-acetamides have been identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with IC50 values ranging from 1.11 μM to 7.50 μM, indicating strong antiviral potential .

Compound IC50 (μM) Activity Compound 6d5 1.11 ± 0.05 Potent RdRp inhibitor Compound 6a6 7.50 ± 1.68 Moderate RdRp inhibitor - Antitumor Activity : Preliminary investigations suggest that derivatives of this compound might exhibit antitumor properties by inducing apoptosis in cancer cells through various mechanisms .

Case Studies

Several case studies have explored the efficacy of related compounds:

- A study demonstrated that N-benzyl-acetamides could inhibit RNA synthesis in SARS-CoV-2 at concentrations as low as 10 μM, indicating their potential as therapeutic agents against viral infections .

- Another investigation highlighted the cytotoxic effects of indole derivatives on various cancer cell lines, showing promise for further development in oncology .

Scientific Research Applications

Biological Activities

N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has shown promising biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Several studies have indicated that indole derivatives exhibit anticancer properties. For instance, compounds similar to N-benzyl derivatives have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The presence of specific functional groups in this compound may enhance its efficacy against cancer cells by modulating signaling pathways involved in cell growth and survival .

Antimicrobial Properties

Research has demonstrated that indole derivatives possess antimicrobial activities against a range of pathogens. The sulfonamide group in this compound could contribute to its ability to inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Neurological Applications

The morpholino moiety in this compound suggests potential applications in neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection, indicating that N-benzyl derivatives may also hold promise in treating conditions like depression or anxiety .

Case Study 1: Anticancer Evaluation

In a study conducted on various indole derivatives, N-benzyl compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., HT29 and DU145). Molecular docking studies suggested that these compounds bind effectively to targets involved in cancer progression, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

A series of sulfonamide-containing indoles were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives demonstrated superior activity compared to standard antibiotics, highlighting the potential of N-benzyl derivatives in addressing antibiotic resistance .

Comparison with Similar Compounds

Key Observations :

- The morpholino-2-oxoethyl group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., benzyl or phenyl groups in or ).

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly with substituents:

Key Observations :

- Sulfonyl-linked compounds (e.g., ) exhibit distinct IR peaks (~1350–1200 cm⁻¹ for S=O stretches), absent in non-sulfonylated analogs.

Preparation Methods

Synthesis of 1-(2-Morpholino-2-Oxoethyl)-1H-Indole

Step 1: Alkylation of Indole

Indole undergoes alkylation at the 1-position using 2-bromoacetyl bromide in the presence of a base (e.g., sodium hydride in DMF). The reaction yields 1-(2-bromoacetyl)-1H-indole.

Step 2: Morpholine Substitution

The bromoacetyl intermediate reacts with morpholine in a nucleophilic substitution to form 1-(2-morpholino-2-oxoethyl)-1H-indole. This step is typically conducted in anhydrous THF or DMF at 60–80°C.

Sulfonation at Position 3

Step 3: Chlorosulfonation

The indole derivative is treated with chlorosulfonic acid at 0–5°C to introduce a sulfonic acid group at position 3. The sulfonic acid is then converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Formation of the Acetamide Sulfone

Step 4: Synthesis of N-Benzyl-2-Bromoacetamide

Bromoacetyl bromide reacts with benzylamine in dichloromethane (DCM) with triethylamine as a base, yielding N-benzyl-2-bromoacetamide.

Step 5: Nucleophilic Substitution

The sulfonyl chloride intermediate is reduced to sodium sulfinate (NaSO₂) using sodium bisulfite (NaHSO₃). This sulfinate reacts with N-benzyl-2-bromoacetamide in DMF at 80°C to form the sulfone linkage.

Reaction Scheme:

- Indole → 1-(2-bromoacetyl)-1H-indole → 1-(2-morpholino-2-oxoethyl)-1H-indole

- 1-(2-morpholino-2-oxoethyl)-1H-indole → 3-sulfonyl chloride derivative

- Sulfonyl chloride + N-benzyl-2-bromoacetamide → Target compound

Yield Optimization:

Synthetic Route 2: Direct Coupling via Sulfonyl Chloride

Preparation of 3-Sulfonyl Chloride Intermediate

The indole derivative (1-(2-morpholino-2-oxoethyl)-1H-indole) is sulfonated as described in Section 2.2 to yield the 3-sulfonyl chloride.

Amide Coupling with N-Benzylglycine

Step 1: Activation of Sulfonyl Chloride

The sulfonyl chloride reacts with N-benzylglycine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This forms the sulfonamide bond directly.

Advantages:

Alternative Method: Reductive Amination

Synthesis of 3-Mercaptoindole Derivative

Step 1: Thiol Introduction

Indole is functionalized with a thiol group at position 3 using Lawesson’s reagent.

Step 2: Oxidation to Sulfonic Acid

The thiol is oxidized to sulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid, followed by conversion to sulfonyl chloride.

Reductive Coupling with N-Benzylacetamide

The sulfonyl chloride reacts with N-benzylacetamide in the presence of a reducing agent (e.g., Zn/HCl) to form the sulfone.

Challenges:

Critical Analysis of Methodologies

Efficiency and Scalability

Regioselectivity and Byproducts

Analytical Characterization

- 1H NMR confirms the indole proton at δ 7.2–7.6 ppm and morpholine protons at δ 3.4–3.7 ppm.

- HRMS validates the molecular ion peak at m/z 455.5 (C₂₃H₂₅N₃O₅S).

Industrial Applications and Patent Insights

- Patent CN111892527A details analogous indole alkylation and sulfonation steps, emphasizing solvent-free conditions for eco-friendly synthesis.

- US7427638B2 highlights the use of sodium sulfinate intermediates for large-scale sulfone formation.

Key Citations:

Q & A

Basic: What are the critical steps and conditions for synthesizing N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

Methodological Answer:

The synthesis involves multi-step strategies:

- Indole Core Functionalization: Alkylation of the indole nitrogen with tert-butyl bromoacetate, followed by lactonization using catalytic pTsOH to form the morpholino-2-one ring .

- Sulfonylation: Introduction of the sulfonyl group at the indole 3-position using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Amide Coupling: Reaction of the intermediate carboxylic acid with benzylamine using coupling agents like EDC/HOBt in polar aprotic solvents (DMF or acetonitrile) .

Optimization Tips: - Control temperature (<5°C during sulfonylation to avoid side reactions) .

- Use HPLC to monitor reaction progress and ensure >95% purity post-purification (silica gel chromatography, eluent: ethyl acetate/hexane gradients) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

- Spectroscopic Techniques:

- Mass Spectrometry: HRMS (ESI+) validates molecular formula (e.g., [M+H]+ m/z calculated for C₂₃H₂₆N₃O₅S: 480.1534) .

Advanced: What experimental approaches are used to elucidate its mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays: Test against bacterial dihydropteroate synthase (DHPS) or human kinases using fluorescence-based activity assays (IC₅₀ determination) .

- Cellular Target Identification:

- Pull-down Assays: Biotinylated analogs coupled with streptavidin beads to isolate binding proteins from cell lysates .

- Computational Docking: Molecular docking (AutoDock Vina) predicts binding affinity to DHPS (PDB: 1AJ0) .

Contradiction Resolution: Discrepancies in activity across studies may arise from assay conditions (e.g., pH, cofactors). Validate using orthogonal methods (SPR for binding kinetics) .

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzyl vs. 4-methylpiperidinyl groups) to isolate pharmacophores .

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Meta-analysis: Compare IC₅₀ values across literature, adjusting for variables like cell line (HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%) .

Advanced: What computational tools are recommended for predicting solubility and reactivity?

Methodological Answer:

- Solubility Prediction: Use DFT calculations (Gaussian 09) to compute logP and polar surface area. For example, morpholino groups enhance solubility via hydrogen bonding .

- Reactivity Profiling:

- Molecular Dynamics (MD): Simulate hydrolysis of the sulfonamide group in physiological pH (AMBER force field) .

- pKa Prediction: Software like MarvinSketch estimates acidic/basic sites (e.g., sulfonamide NH pKa ~10.5) .

Advanced: How can formulation challenges (e.g., low solubility) be methodologically addressed?

Methodological Answer:

- Co-solvent Systems: Test PEG-400/water mixtures (1:1 v/v) to enhance solubility while maintaining biocompatibility .

- Salt Formation: React with hydrochloric acid to form a hydrochloride salt (improves aqueous solubility by 5–10×) .

- Solid Dispersion: Use spray-drying with PVP K30 to create amorphous forms (characterized via DSC and PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.